molecular formula C17H20N2O2 B1384989 N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide CAS No. 1020054-07-2

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide

Cat. No. B1384989
CAS RN: 1020054-07-2
M. Wt: 284.35 g/mol
InChI Key: FHVUWDBEHXDAQJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide (NAMIPIB) is an organic compound that has been studied extensively for its potential applications in scientific research. NAMIPIB has been used in a variety of laboratory experiments, including those related to biochemical and physiological effects. It has also been used to synthesize a variety of other compounds.

Scientific Research Applications

Electrochemical Characterization and Utilization

  • A study by Karimi-Maleh et al. (2014) explored the development of a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor was effective for the electrocatalytic determination of glutathione in the presence of piroxicam, showcasing its potential in analytical chemistry applications (Karimi-Maleh et al., 2014).

Biochemical and Pharmaceutical Research

  • Theoclitou et al. (2011) identified a compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), as a potential anticancer agent. This compound was found to inhibit kinesin spindle protein, leading to cell arrest in mitosis and induction of cellular death, highlighting its significance in cancer research (Theoclitou et al., 2011).

Chemical and Physical Property Analysis

  • Sawale et al. (2016) conducted a study on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with antiemetic and parasympathomimetic activity. This research focused on understanding the compound's physical and chemical properties in various solutions (Sawale et al., 2016).

Psycho- and Neurotropic Properties

  • A study by Podolsky et al. (2017) investigated the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which includes related benzamide derivatives. These substances showed potential as psychoactive compounds, warranting further studies in the field of neuropharmacology (Podolsky et al., 2017).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-16-10-14(18)7-4-12(16)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVUWDBEHXDAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-4-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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